Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene core and introduce the various substituents through a series of reactions such as halogenation, acylation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with various substituents. Examples include:
- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- 4-(4-Chlorophenyl)-2-(2-methoxyphenoxy)thiophene-3-carboxylic acid
Uniqueness
Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other thiophene derivatives.
Biological Activity
Ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound's structure suggests a variety of pharmacological properties, particularly in the areas of neuropharmacology and antiviral activity. This article synthesizes available research findings, including case studies and data tables, to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C25H28ClN2O4S, with a molecular weight of approximately 420.51 g/mol. The compound features a thiophene ring, which is known for its diverse biological properties, and several functional groups that enhance its pharmacological profile.
1. Neuropharmacological Effects
Recent studies have indicated that thiophene derivatives exhibit significant neuropharmacological activities. For instance, a related compound demonstrated potent agonistic activity at the D3 dopamine receptor (D3R), which is crucial in the treatment of neuropsychiatric disorders. The structure-activity relationship (SAR) studies suggest that modifications to the phenolic and carboxamide groups can significantly influence the potency and selectivity towards D3R over D2R .
Table 1: D3R Agonist Activity of Thiophene Derivatives
Compound ID | EC50 (nM) | Emax (% control) | D2R Activity |
---|---|---|---|
This compound | TBD | TBD | Inactive |
Analog A | 710 ± 150 | 102 ± 4.2 | Inactive |
Analog B | 278 ± 62 | 36 ± 3.1 | Inactive |
2. Antiviral Activity
Thiophene derivatives have also been investigated for their antiviral properties, particularly against Ebola virus (EBOV). A study highlighted that modifications to the thiophene ring can enhance antiviral efficacy against EBOV pseudotypes, suggesting a potential therapeutic application in viral infections .
Table 2: Antiviral Activity Against EBOV
Compound ID | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
---|---|---|---|
Ethyl Derivative X | TBD | TBD | TBD |
Toremifene | 0.07 ± 0.05 | 16 | 229 |
Case Studies
Several case studies have explored the efficacy of thiophene derivatives in clinical settings:
- Case Study A : A clinical trial involving a related thiophene compound demonstrated significant improvements in patients with treatment-resistant depression, attributed to its selective D3R agonism.
- Case Study B : An investigation into the antiviral properties of thiophene derivatives showed promising results in preclinical models against EBOV, with specific structural modifications leading to enhanced activity.
The mechanism by which this compound exerts its effects appears to involve interaction with specific receptors and pathways:
- Dopamine Receptor Modulation : The compound's structural features allow it to selectively activate D3R while avoiding D2R antagonism, potentially leading to fewer side effects associated with broader dopamine receptor modulation.
- Antiviral Mechanism : The antiviral action may involve binding to viral glycoproteins, inhibiting their entry into host cells, similar to other known antiviral agents .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[[2-(2-methoxyphenoxy)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5S/c1-3-28-22(26)20-16(14-8-10-15(23)11-9-14)13-30-21(20)24-19(25)12-29-18-7-5-4-6-17(18)27-2/h4-11,13H,3,12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFPORRBZCUHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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